molecular formula C19H20N4O2 B6715871 N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B6715871
M. Wt: 336.4 g/mol
InChI Key: PAGXSSZRLHNLPJ-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxyphenyl group, a triazole ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-16(17)12-20-19(24)15-10-8-14(9-11-15)18-21-13(2)22-23-18/h4-11H,3,12H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGXSSZRLHNLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=NNC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with sodium azide to form 2-ethoxybenzyl azide.

    Cyclization to Form Triazole: The azide intermediate is then subjected to a cyclization reaction with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.

    Coupling with Benzamide: The triazole intermediate is coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide
  • N-[(2-chlorophenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide
  • N-[(2-fluorophenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide

Uniqueness

N-[(2-ethoxyphenyl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for research and development.

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